4-((Aminocarbonyl)amino)-D-phenylalanine is a derivative of phenylalanine, an essential amino acid that plays a significant role in protein synthesis and is a precursor for neurotransmitters. This compound features an aminocarbonyl group attached to the amino group of D-phenylalanine, which enhances its biochemical properties and potential applications in pharmaceuticals and biochemistry.
This compound can be synthesized from naturally occurring L-phenylalanine through various enzymatic and chemical methods. The synthesis often involves the use of specific enzymes like phenylalanine ammonia lyase, which catalyzes the conversion of L-phenylalanine to its D-enantiomer and subsequently modifies it to introduce the aminocarbonyl group .
4-((Aminocarbonyl)amino)-D-phenylalanine belongs to the class of amino acid derivatives, specifically categorized under D-amino acids. These compounds are notable for their roles in various biological processes and their applications in drug development due to their unique properties compared to their L-counterparts.
The synthesis of 4-((Aminocarbonyl)amino)-D-phenylalanine can be achieved through several methods:
The detailed conditions for these reactions typically include controlled pH, temperature, and substrate concentrations to optimize yield and purity. The use of recombinant Escherichia coli expressing specific enzymes has also been explored to enhance production efficiency .
The molecular structure of 4-((Aminocarbonyl)amino)-D-phenylalanine can be represented as follows:
4-((Aminocarbonyl)amino)-D-phenylalanine participates in various chemical reactions:
The reaction conditions (e.g., temperature, solvent choice) significantly affect the yield and selectivity of these transformations. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis.
The mechanism of action for 4-((Aminocarbonyl)amino)-D-phenylalanine primarily involves its role as a substrate or inhibitor in enzymatic pathways:
Research indicates that modifications at the amino or carbonyl positions can enhance binding affinities for target proteins or enzymes, leading to increased efficacy in therapeutic contexts.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity .
4-((Aminocarbonyl)amino)-D-phenylalanine has notable applications in various scientific fields:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its significance in both synthetic methodologies and biological research.
4-((Aminocarbonyl)amino)-D-phenylalanine (abbreviated as ACDP) is a synthetic, non-proteinogenic amino acid with the systematic name (R)-2-Amino-3-(4-ureidophenyl)propanoic acid (CAS: 1808153-79-8). Its molecular formula is C₁₀H₁₃N₃O₃ (MW: 223.23 g/mol), featuring a D-configuration chiral center and a ureido (aminocarbonylamino) moiety para-substituted on the phenyl ring [5] [7]. This structural motif confers unique physicochemical properties:
Table 1: Key Physicochemical Properties of 4-((Aminocarbonyl)amino)-D-Phenylalanine
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₃O₃ |
Molecular Weight | 223.23 g/mol |
CAS Number | 1808153-79-8 |
Chiral Configuration | D-enantiomer |
Key Functional Group | 4-Ureido substituent |
Role in Peptides | Backbone modifier |
ACDP’s primary application lies in replacing natural aromatic residues (e.g., phenylalanine, tyrosine) to engineer peptides with enhanced target affinity and proteolytic resistance. Its D-configuration further shields peptides from enzymatic degradation, a strategy employed in therapeutics requiring prolonged circulation times [4] [8].
ACDP serves as a critical building block in degarelix (Firmagon®), a gonadotropin-releasing hormone (GnRH) antagonist approved for advanced prostate cancer. Degarelix incorporates ACDP at position 5 within its decapeptide sequence (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-ACDP-D-4Aph(Hor)-Leu-ILys-Pro-D-Ala-NH₂), replacing native amino acids to confer optimized pharmacokinetics [2] [4] [7].
Mechanistic Contributions to Drug Function:
Synthetic Challenges and Analytical Control:
During solid-phase peptide synthesis (SPPS), the ACDP residue undergoes base-mediated rearrangement to a hydantoin derivative, 5-Aph(Hyd)-degarelix, especially under piperidine deprotection conditions (pH >9). This impurity shares identical molecular weight with degarelix, necessitating specialized HPLC methods for quantification:
Table 2: Key Degarelix Impurities Linked to ACDP
Impurity Name | Molecular Formula | Molecular Weight | Origin |
---|---|---|---|
5-Aph(Hyd)-degarelix | C₈₁H₁₀₂ClN₁₇O₁₅ | 1589.26 g/mol | Hydantoin rearrangement of ACDP residue |
N-Carbamoyl Degarelix | C₈₃H₁₀₄ClN₁₉O₁₇ | 1675.31 g/mol | Incomplete side-chain deprotection |
4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine | C₁₄H₁₆N₄O₅ | 320.31 g/mol | Dihydroorotyl precursor of ACDP |
Tailored HPLC protocols (e.g., using Waters Acquity BEH C₁₈ columns with methanesulfonic acid mobile phase) achieve baseline separation of degarelix from 5-Aph(Hyd)-degarelix, ensuring <0.1% impurity in APIs [2] [7]. Notably, this hydantoin isomer forms in vivo in serum via albumin-catalyzed cyclization, complicating metabolite profiling but without clinical toxicity [2].
ACDP’s hydrogen-bonding capability and stereochemical rigidity make it a versatile scaffold in non-peptide drug design, particularly for HIV-1 capsid (CA) protein inhibitors. Inspired by PF-74—a CA-targeting antiviral with a phenylalanine core—researchers use "scaffold hopping" to replace its L-phenylalanine unit with ACDP derivatives [3] [6].
Structure-Activity Relationship (SAR) Insights:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7